rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis
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Overview
Description
rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis: is a chemical compound that belongs to the class of octahydropyrrolo[3,4-c]pyrroles. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a piperidine ring, and is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For example, the use of palladium catalysts in the presence of hydrogen gas can be employed to achieve the desired cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.
Comparison with Similar Compounds
- rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- rac-(3aR,6aS)-2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
Comparison: rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific research applications where the ethyl group plays a crucial role in the desired chemical or biological outcome.
Properties
CAS No. |
2694063-01-7 |
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Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3aR,6aS)-5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-5-7-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;; |
InChI Key |
WURMDJCEPRMOEC-QFHMQQKOSA-N |
Isomeric SMILES |
CCN1C[C@H]2CNC[C@H]2C1.Cl.Cl |
Canonical SMILES |
CCN1CC2CNCC2C1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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